O-Butyl O-cyclohexyl methylphosphonothioate
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Overview
Description
O-Butyl O-cyclohexyl methylphosphonothioate is an organophosphorus compound known for its use as a chemical warfare agent. It belongs to the class of V-type nerve agents, which are highly toxic and can cause severe damage to the nervous system by inhibiting acetylcholinesterase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Butyl O-cyclohexyl methylphosphonothioate typically involves the reaction of cyclohexanol with methylphosphonothioic dichloride, followed by the addition of butanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, with stringent safety measures due to the compound’s toxicity .
Chemical Reactions Analysis
Types of Reactions
O-Butyl O-cyclohexyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the butyl or cyclohexyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various alkyl or aryl phosphonothioates.
Scientific Research Applications
O-Butyl O-cyclohexyl methylphosphonothioate is primarily studied for its toxicological effects and potential use as a chemical warfare agent. Research focuses on:
Detection and Decontamination: Developing methods for the rapid detection and decontamination of the compound in environmental and biological samples.
Medical Countermeasures: Investigating antidotes and treatments for exposure to the compound.
Biological Studies: Understanding the compound’s interaction with biological systems, particularly its inhibition of acetylcholinesterase.
Mechanism of Action
O-Butyl O-cyclohexyl methylphosphonothioate exerts its toxic effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. The inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of muscles, glands, and central nervous system neurons. This overstimulation results in symptoms such as muscle twitching, respiratory distress, and potentially death .
Comparison with Similar Compounds
Similar Compounds
O-Ethyl methylphosphonothioic acid: Another organophosphorus compound used in the synthesis of nerve agents.
O-Isobutyl S-(2-diethylaminoethyl) methylphosphonothioate: A V-type nerve agent with similar toxicological properties.
Uniqueness
O-Butyl O-cyclohexyl methylphosphonothioate is unique due to its specific structural configuration, which contributes to its high potency as a nerve agent. Its combination of butyl and cyclohexyl groups provides distinct physicochemical properties that influence its reactivity and toxicity .
Properties
CAS No. |
62507-67-9 |
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Molecular Formula |
C11H23O2PS |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
butoxy-cyclohexyloxy-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H23O2PS/c1-3-4-10-12-14(2,15)13-11-8-6-5-7-9-11/h11H,3-10H2,1-2H3 |
InChI Key |
ZNCAAGCWWMRDBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=S)(C)OC1CCCCC1 |
Origin of Product |
United States |
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